molecular formula C9H15ClN2O2 B7931223 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931223
M. Wt: 218.68 g/mol
InChI Key: BIPAKTUNUPQBKB-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1353946-89-0) is a pyrrolidine-based organic compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a chloroacetyl group, making it a versatile building block or intermediate for the synthesis of more complex molecules . Its molecular formula is C9H15ClN2O2, with a molecular weight of 218.68 g/mol . Researchers value this compound for its potential application in developing pharmacologically active agents, though its specific biological mechanisms and full research value are subject to ongoing investigation. Please handle with care; this product is classified as harmful and may cause skin, eye, and respiratory irritation . It is intended for research and development purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Always refer to the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPAKTUNUPQBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-(2-Chloroacetyl)pyrrolidine-3-ylmethylamine

The synthesis begins with the reaction of pyrrolidin-3-ylmethylamine with chloroacetyl chloride under controlled conditions:

  • Reagents : Chloroacetyl chloride (2.2 eq), pyrrolidin-3-ylmethylamine (1 eq).

  • Solvent : Polar aprotic solvents (e.g., N,N-dimethylformamide (DMF) or dichloromethane).

  • Conditions : Temperature maintained at 0–5°C to minimize side reactions; reaction time: 2–4 hours.

  • Workup : Quenching with aqueous base (e.g., K₂CO₃ or NaHCO₃) to neutralize HCl byproducts, followed by extraction with dichloromethane.

N-Methylation of the Acetamide Group

The intermediate is then subjected to N-methylation:

  • Reagents : Methyl iodide (1.5 eq) or dimethyl sulfate.

  • Base : Potassium carbonate or triethylamine to facilitate deprotonation.

  • Solvent : DMF or acetonitrile.

  • Conditions : Reflux at 60–80°C for 6–12 hours.

  • Yield : ~70–85% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Telescopic Synthesis

Industrial-scale processes favor telescopic methods to avoid intermediate isolation:

  • Chloroacetylation : Pyrrolidin-3-ylmethylamine reacts with excess chloroacetyl chloride in DMF at 20–25°C.

  • In Situ Quenching : Water and K₂CO₃ are added to hydrolyze unreacted chloroacetyl chloride.

  • N-Methylation : Direct addition of methylamine hydrochloride and acetic anhydride under microwave irradiation (135°C, 15 minutes).

  • Advantages : Reduced processing time and higher throughput (~90% purity by HPLC).

Key Reaction Parameters

Solvent Optimization

SolventReaction EfficiencyByproduct Formation
DMFHighModerate
DichloromethaneModerateLow
THFLowHigh

Polar aprotic solvents like DMF enhance nucleophilicity of the amine but may require stringent temperature control to avoid diketopiperazine byproducts.

Temperature and Catalysis

  • Low-Temperature Regime (0–5°C): Minimizes racemization and over-chloroacetylation.

  • Room-Temperature Catalysis : Employing catalytic DMF accelerates chloroacetyl chloride activation.

Purification and Characterization

  • Extraction : Dichloromethane or ethyl acetate for organic-phase separation.

  • Crystallization : Recrystallization from hot ethyl acetate/hexane mixtures yields white crystals (mp: 98–102°C).

  • Analytical Validation :

    • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

    • NMR : δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.2 ppm (N–CH₃), δ 4.3 ppm (Cl–CH₂CO).

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enhance safety and yield by controlling exothermic reactions.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Solutions

ChallengeMitigation Strategy
Over-chloroacetylationStrict stoichiometric control of reagents
Emulsion formationUse of brine washes during extraction
Residual solventsAzeotropic distillation with toluene

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has been explored as a potential pharmacological agent, particularly in the treatment of neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, influencing synaptic transmission and possibly providing therapeutic effects in conditions such as depression and anxiety disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Biological Research

In biological studies, this compound is used to investigate the mechanisms of action of pyrrolidine derivatives and their interactions with biological targets. Its potential neuroprotective effects are particularly noteworthy, as they may contribute to advancements in treating neurodegenerative diseases.

Research indicates that this compound exhibits various biological activities:

Neuroprotective Effects

Studies have shown that it can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Analgesic Properties

Preliminary investigations suggest that this compound may have analgesic effects, indicating its potential utility in pain management therapies.

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for further research in neurodegenerative diseases.

Case Study 2: Antimicrobial Evaluation

In a comparative study involving various pyrrolidine derivatives, the antibacterial activity against Staphylococcus aureus and Escherichia coli was assessed. Although specific results for this compound were not detailed, related compounds showed promising results with MIC values ranging from 75 µg/mL to <125 µg/mL against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The compound’s structural analogs can be categorized into pharmaceutical derivatives and agrochemical chloroacetamides . Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₉H₁₃ClN₂O₂ ~216.67 Chloroacetyl, pyrrolidine, acetamide Research/discontinued
2-Chloro-N-(1-methyl-3-pyrrolidinyl)acetamide C₇H₁₃ClN₂O 176.64 Chloroacetyl, pyrrolidine Pharmaceutical intermediates
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloroacetyl, methoxymethyl, aromatic Herbicide
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride C₇H₁₅ClN₂O 190.66 Acetamide, pyrrolidine (hydrochloride) Pharmaceuticals
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, carbamoyl Unknown (limited toxicology data)

Physical and Chemical Properties

  • Boiling Point and Solubility: The analog 2-Chloro-N-(1-methyl-3-pyrrolidinyl)acetamide (C₇H₁₃ClN₂O) has a boiling point of 317.6±42.0°C and density of 1.2±0.1 g/cm³ . The target compound, with an additional acetyl group, likely exhibits higher molecular weight and boiling point but reduced solubility in polar solvents due to increased hydrophobicity. Alachlor (C₁₄H₂₀ClNO₂) is a liquid herbicide with moderate water solubility (240 mg/L at 25°C), attributed to its aromatic and methoxymethyl groups .
  • Reactivity :

    • The chloroacetyl group in the target compound is a reactive site for nucleophilic substitution, similar to agrochemicals like alachlor. However, the pyrrolidine ring may enhance steric hindrance compared to alachlor’s linear methoxymethyl chain .

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H15ClN2OC_9H_{15}ClN_2O and features a pyrrolidine ring with a 2-chloroacetyl group and an N-methylacetamide moiety. The presence of the chloroacetyl group contributes to its electrophilic nature, which is significant for its interactions with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity.
  • Receptor Interaction : The pyrrolidine ring may interact with various neurotransmitter receptors, influencing synaptic transmission and biochemical pathways related to pain management and neurological disorders.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureUnique Features
N-MethylacetamideSimple amideUsed as a solvent; lacks chloroacetyl group
2-ChloroacetamideContains chloroacetylLacks pyrrolidine structure; used in synthesis
PyrrolidineBasic nitrogen-containing ringServes as a building block for pharmaceuticals

The combination of both chloroacetyl and pyrrolidine functionalities in this compound may confer distinctive biological activities not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance, research into its interaction with neurotransmitter systems highlights its potential role in pain management therapies. Further investigations are required to elucidate the specific molecular targets and pathways involved in its action.

Example Study

A study focused on the compound's interaction with neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The findings suggested that compounds similar to this compound could inhibit nSMase2 activity, thereby influencing exosome release critical for cellular communication .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting N-[(3R)-pyrrolidin-3-yl]acetamide with 2-chloroacetyl chloride in the presence of a base like triethylamine or N,N-diisopropylethylamine. Reactions are often conducted in anhydrous solvents (e.g., tetrahydrofuran, acetonitrile) under inert atmospheres at 60–90°C, with yields ranging from 29.8% to 51.8%. Purification involves prep-LCMS or column chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., observed m/z = 433.2 [M+H]+) and detect impurities .
  • NMR : To verify stereochemistry and substituent positions, particularly the pyrrolidine ring and chloroacetyl group .
  • Elemental Analysis : For empirical formula validation.

Q. What solvent systems and reaction conditions optimize yield for this compound?

Polar aprotic solvents (e.g., acetonitrile, 1,4-dioxane) with bases like potassium carbonate or triethylamine enhance reactivity. Elevated temperatures (60–90°C) and inert atmospheres minimize side reactions. Yields improve with stoichiometric excess of the pyrrolidine precursor .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL provides definitive stereochemical assignments. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.7948 Å, b = 12.649 Å, c = 13.021 Å) can confirm the spatial arrangement of the pyrrolidine and chloroacetyl moieties. Data collection at 298 K with high-resolution detectors ensures accuracy .

Q. What strategies address low yields in large-scale syntheses of this compound?

  • Catalytic Optimization : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics.
  • Intermediate Trapping : Stabilize reactive intermediates (e.g., chloroacetyl-pyrrolidine adducts) via in situ derivatization.
  • Process Analytics : Real-time monitoring with HPLC or FTIR to identify bottlenecks .

Q. How does the chloroacetyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing chloroacetyl group enhances electrophilicity, making it a key site for nucleophilic attacks (e.g., in protease inhibitors). Computational studies (DFT or molecular docking) can model its interactions with biological targets, such as enzyme active sites, to guide derivative design .

Q. What analytical approaches reconcile conflicting data in stability studies (e.g., degradation products)?

  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions, followed by LC-MS/MS to identify degradation pathways.
  • Isotopic Labeling : Track carbon/nitrogen atoms in degradation products using 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled precursors.
  • Multivariate Analysis : Apply chemometric tools to distinguish artifacts from genuine degradation .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidine ring protons?

Dynamic rotational isomerism in the pyrrolidine ring can cause complex splitting. Solutions include:

  • Variable-Temperature NMR : Freeze conformers at low temperatures (e.g., –40°C) to simplify spectra.
  • COSY/NOESY : Correlate coupling constants and spatial proximities to assign signals .

Q. How can researchers mitigate racemization during synthesis of enantiomerically pure derivatives?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives).
  • Asymmetric Catalysis : Employ chiral ligands or enzymes (e.g., lipases) to control stereochemistry.
  • Chiral HPLC : Validate enantiomeric excess (>98%) post-synthesis .

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